![molecular formula C9H14N2O2 B11907590 5-(pentan-3-yloxy)pyridazin-3(2H)-one CAS No. 1346697-80-0](/img/structure/B11907590.png)
5-(pentan-3-yloxy)pyridazin-3(2H)-one
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Overview
Description
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-3-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pentan-3-yloxy)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with pentan-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pentan-3-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the pyridazinone core to more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents such as DMF are typical in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridazin-3(2H)-one derivatives, including 5-(pentan-3-yloxy)pyridazin-3(2H)-one. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown efficacy against human breast cancer cells (e.g., MDA-MB-468) and other malignancies, suggesting potential as chemotherapeutic agents .
Anti-inflammatory Properties
Compounds within the pyridazinone family, including this compound, have been investigated for their anti-inflammatory effects. Studies demonstrate that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antihypertensive Effects
Research has also focused on the antihypertensive potential of pyridazinone derivatives. Certain compounds have demonstrated the ability to lower blood pressure effectively in experimental models, indicating a promising avenue for developing new antihypertensive medications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridazine ring can significantly influence biological activity. For example, substituents at the 4 and 5 positions have shown to enhance selectivity and potency against specific biological targets, such as histamine receptors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 5-(pentan-3-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: This compound shares a similar pyridazinone core but with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic core and are studied for their biological activities.
Uniqueness
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is unique due to its specific substituent pattern, which can impart distinct chemical and biological properties compared to other pyridazinone derivatives
Biological Activity
5-(Pentan-3-yloxy)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O
- Molecular Weight : 202.24 g/mol
The presence of the pentan-3-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation in various cancer cell lines, including breast cancer (SK-BR-3) and acute myelogenous leukemia (AML) .
Case Study: Antitumor Efficacy
A recent study highlighted the efficacy of pyridazinone derivatives in inhibiting tumor growth in vivo. For example, one compound demonstrated a tumor growth inhibition (TGI) rate of 73.6% in a triple-negative breast cancer model when administered at a dose of 50 mg/kg .
Anti-inflammatory Properties
Pyridazinone derivatives are also recognized for their anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokine production, such as IL-β, in human cell lines stimulated with lipopolysaccharide (LPS) . This mechanism suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Anti-inflammatory Activities
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 0.18 | IL-β Production |
Compound B | 0.25 | TNF-α Production |
This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of pyridazinone derivatives has been explored, with some compounds exhibiting activity against both bacterial and fungal strains. This broad-spectrum activity positions these compounds as promising candidates for developing new antibiotics .
Phosphodiesterase Inhibition
Pyridazinones have been identified as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4. This inhibition is crucial for developing anti-inflammatory agents since PDE4 plays a significant role in regulating cyclic AMP levels within cells .
Table 2: PDE Inhibition Data
Compound | PDE4 Inhibition IC50 (nM) |
---|---|
Compound X | 0.026 |
Compound Y | 6 |
This compound | TBD |
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound may help reduce inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Targeting phosphodiesterases can enhance cyclic AMP signaling pathways, which are often dysregulated in inflammatory diseases.
Properties
CAS No. |
1346697-80-0 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-pentan-3-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
OIEIJWNPAVSECT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
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